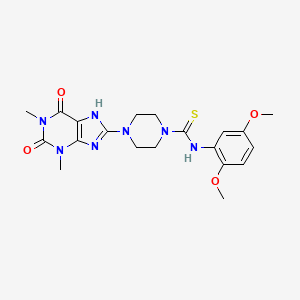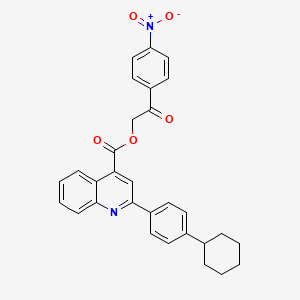
1-Benzyl-4-cyclopentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-Benzyl-4-cyclopentylpiperazine, also known as 1-BCP , is a chemical compound with the molecular formula C16H24N2.
- It appears as pale yellow crystals and has a melting point of 45°C and a boiling point of 92°C .
- This compound serves as an intermediate in the synthesis of various pharmaceutical drugs, particularly those targeting the central nervous system .
Preparation Methods
- The synthetic route to prepare 1-BCP involves several steps. One common method starts with the reaction of cyclopentylamine with benzyl chloride to form N-benzylcyclopentylamine.
- Next, N-benzylcyclopentylamine undergoes cyclization using a suitable reagent (such as phosgene or thionyl chloride) to yield 1-BCP.
- Industrial production methods may vary, but these steps provide a general overview of the synthesis process.
Chemical Reactions Analysis
- 1-BCP can participate in various chemical reactions:
Reduction: It can be reduced to form N-benzylcyclopentylamine.
Substitution: The benzyl group can be substituted with other functional groups.
- Common reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (for substitution reactions).
- Major products depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
Drug Discovery: Researchers use 1-BCP as a valuable tool in drug discovery due to its affinity for certain brain receptors.
Neuropharmacology: It plays a role in understanding central nervous system function and potential therapeutic targets.
Mechanism of Action
- The exact mechanism by which 1-BCP exerts its effects remains an active area of research.
- It likely interacts with specific receptors or modulates neurotransmitter systems, impacting neuronal signaling pathways.
Comparison with Similar Compounds
- While 1-BCP is unique in its structure, it shares similarities with other piperazine derivatives.
- Similar compounds include N-benzylpiperazine (BZP) and other cyclopentylpiperazines.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-benzyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-17-10-12-18(13-11-17)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |
InChI Key |
IMSFJZTXXYGAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)

![3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10880983.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10880985.png)
![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)


![4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B10881025.png)
![4-{[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881031.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
